![molecular formula C11H19NO3 B572985 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE CAS No. 1330764-31-2](/img/structure/B572985.png)
2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE
Description
2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE is a spirocyclic compound featuring a bicyclo[3.3]heptane core with a hydroxyl group at position 5 and a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for its conformational rigidity, which enhances binding specificity in drug candidates. The BOC group stabilizes the amine functionality during synthesis, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGQXNPPVVOQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857349 | |
Record name | tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330764-31-2 | |
Record name | tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Pathways for Cyclobutane Derivatives
Cyclobutane-1,1-dicarboxylic acid serves as a critical precursor. Reduction using lithium aluminum hydride (LiAlH₄) or borane derivatives yields 1,1-cyclobutanedimethanol, which is subsequently mesylated to form disulfonate intermediates. This step ensures activation for nucleophilic substitution, enabling cyclization with nitrogen-containing reagents like 2-nitrobenzenesulfonamide.
Key Reaction:
Post-cyclization oxidation or hydroxylation of a methylene group could introduce the hydroxy moiety. For example, ozonolysis of an alkene intermediate followed by reductive workup might yield secondary alcohols. However, this remains speculative in the context of the cited sources.
Utilization of Hydroxy-Containing Starting Materials
An alternative approach involves starting with hydroxylated cyclobutane precursors. Dmowski and Wolniewicz demonstrated that 1,1-cycloalkanedicarboxylic acids react with SF₄ to yield trifluoromethyl derivatives. Adapting this, a hydroxy-substituted cyclobutane diacid could be reduced and mesylated, preserving the hydroxyl group through protective strategies (e.g., silyl ethers).
The introduction of the tert-butoxycarbonyl (BOC) group is critical for stabilizing the amine during subsequent reactions. The patent CN112920103A details a mild method where 2-azaspiro[3.3]heptane is treated with BOC anhydride in tetrahydrofuran (THF), followed by hydrochloric acid to yield the hydrochloride salt. For the 5-hydroxy variant, selective protection of the amine while retaining the hydroxyl group’s reactivity would require careful pH control and orthogonal protecting groups.
Synthetic Sequence:
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Hydroxylation at the 5-position (methodology inferred from analogous systems).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The molecular structure of 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane includes a bicyclic system where two rings are interconnected through a single atom, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxy functional group. These features enhance its reactivity and versatility in organic synthesis.
Scientific Research Applications
-
Medicinal Chemistry
- Bioisosteric Replacement : The compound acts as a bioisostere for piperidine, which is prevalent in many pharmaceuticals. This allows for the design of novel compounds that retain biological activity while potentially improving pharmacokinetic properties.
- Drug Development : Research indicates that derivatives of this compound can be integrated into anesthetic drugs to enhance efficacy and reduce side effects, as demonstrated in studies involving bupivacaine analogues .
-
Chemical Biology
- Building Block for Synthesis : The compound is utilized as a foundational element in synthesizing various biologically active molecules, aiding in the exploration of biological pathways and mechanisms .
- Enzyme Interaction Studies : Investigations have shown that this compound can effectively inhibit specific enzymatic pathways, suggesting potential applications in treating conditions that require enzyme modulation .
- Material Science
Bioisosteric Replacement in Anesthetic Drugs
A study focused on replacing the piperidine ring in traditional anesthetics with this compound derivatives led to the development of new analogues with improved activity and reduced side effects compared to conventional piperidine-based anesthetics. This highlights the compound's potential in enhancing therapeutic efficacy while navigating patent restrictions.
Enzyme Binding Affinity
Research into the binding affinities of this compound revealed its capability to inhibit certain enzymatic pathways effectively. This property suggests its utility in therapeutic applications where enzyme modulation is beneficial, such as in conditions like cancer or metabolic disorders.
Comparison of Structural Features
Compound Name | Structural Features | Unique Aspects |
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This compound | Spirocyclic structure with Boc and hydroxy groups | Enhanced reactivity; versatile for drug design |
Piperidine | Simple cyclic structure | Commonly used but less versatile than spirocyclic variants |
Other Azaspiro Compounds | Varying substituents on the nitrogen atom | Different biological activities based on structural modifications |
Summary of Biological Activities
Activity Type | Observations |
---|---|
Enzyme Inhibition | Effective against specific enzymes, indicating potential therapeutic applications |
Binding Affinity | High affinity for certain receptors, suggesting roles in drug design |
Anesthetic Efficacy | Improved activity in anesthetic formulations compared to traditional compounds |
Mechanism of Action
The mechanism of action of 2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
a) 5-FLUORO-2-AZASPIRO[3.3]HEPTANE HCL
- Key Features : Substitution of the hydroxyl group with fluorine at position 5 and presence of a hydrochloride salt.
- The HCl salt increases aqueous solubility, favoring pharmacokinetic properties .
- Applications : Used in neurological drug discovery due to fluorine’s bioisosteric effects.
b) TERT-BUTYL 2-AZASPIRO[3.3]HEPTAN-5-YLCARBAMATE HYDROCHLORIDE
- Key Features : Incorporates a carbamate group (BOC-protected amine) at position 5 instead of hydroxyl.
- Impact : The carbamate group provides hydrolytic stability under basic conditions, making it suitable for stepwise synthesis. However, it reduces hydrogen-bonding capacity compared to the hydroxyl variant, affecting target interactions .
- Applications : Common in peptide-mimetic libraries for protease inhibition studies.
c) Bicyclo[3.2.0]heptane Derivatives (e.g., 4-Thia-1-azabicyclo Systems)
- Key Features : Sulfur-containing bicyclic cores (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with beta-lactam-like structures.
- Impact: The sulfur atom and fused ring system confer antibiotic activity, as seen in penicillin analogs. In contrast, spiro[3.3]heptane derivatives lack sulfur and exhibit distinct conformational profiles, favoring non-antibiotic applications like kinase inhibition .
Table 1: Comparative Data
*Estimated based on structural analogs.
Research Findings
- Hydroxyl vs. Fluorine : Hydroxyl-containing derivatives (e.g., 2-BOC-5-HYDROXY-2-AZASPIRO) exhibit higher polarity, reducing cell permeability but improving water solubility. Fluorinated analogs (e.g., 5-FLUORO-2-AZASPIRO) show enhanced CNS activity due to fluorine’s hydrophobic effects .
- BOC Protection : The BOC group in both 2-BOC-5-HYDROXY and TERT-BUTYL derivatives enables selective deprotection during synthesis, critical for multi-step reactions .
- Spiro vs. Bicyclic Systems : Spiro[3.3]heptane derivatives lack the ring strain of bicyclo[3.2.0] systems, offering superior stability in acidic/basic conditions .
Biological Activity
2-BOC-5-Hydroxy-2-Azaspiro[3.3]heptane (commonly referred to as 2-Boc-5-OH-2-Azaspiro) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : Approximately 201.26 g/mol
- Appearance : Pale yellow solid
- Melting Point : 114.5 to 116 °C
- Boiling Point : Approximately 314.7 °C
The compound features a hydroxyl group positioned on the spirocyclic framework, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of cyclic ketones with tert-butyl esters and primary amines, followed by reduction steps. These methods emphasize controlling reaction conditions to achieve high yields and purity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in regulating inflammatory responses and pain pathways, suggesting that this compound may have therapeutic implications in treating inflammation-related conditions.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : By inhibiting sEH, the compound may enhance the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic properties.
- Potential Interaction with Other Enzymes : Preliminary studies suggest possible interactions with other enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
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Tert-butyl 6-oxo-2-azaspiro[3.3]heptane | Contains a ketone functional group | More potent in certain enzyme inhibition assays |
N-methyl 2-(2-chlorophenylsulfonyl)-2-azaspiro[3.3]heptane | Incorporates sulfonamide functionality | Potentially higher selectivity for specific targets |
6-benzoyl-3,6-diaza-bicyclo[3.2.0]heptane | Features a bicyclic structure | Different pharmacokinetic properties |
The unique positioning of the hydroxyl group in 2-Boc-5-hydroxy may influence its interaction profiles compared to these compounds, thereby affecting its efficacy and selectivity as an enzyme inhibitor.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- Study on Inhibition of sEH : A study demonstrated that derivatives of azaspiro compounds significantly inhibited sEH activity, suggesting that 2-Boc-5-OH could be developed as a lead compound for anti-inflammatory therapies.
- Pharmacokinetic Studies : Research has indicated that compounds with similar spirocyclic structures exhibit favorable pharmacokinetic properties, enhancing their potential for drug development .
Q & A
Q. What are the common synthetic routes for 2-Boc-5-hydroxy-2-azaspiro[3.3]heptane, and how do they compare in efficiency?
- Methodological Answer : Two primary approaches are documented:
- Piperidine Isostere Synthesis : Carreira’s methodology involves replacing the piperidine ring with spirocyclic systems via multi-step functionalization. For example, cyclopropanation or ring-closing metathesis can generate the spiro[3.3]heptane core, followed by Boc-protection and hydroxylation .
- Photoredox [2+2] Cycloaddition : A more recent method uses an Ir(III) photosensitizer under blue light to facilitate intermolecular cross-[2+2] cycloaddition between alkenes and carbonyls. This approach achieves high diastereoselectivity (up to 95:5 dr) and yields (75–90%) under mild conditions .
Comparison : Traditional methods (e.g., Carreira’s) require harsh reagents but offer precise stereochemical control, while photoredox strategies are faster and scalable but depend on optimized light and catalyst systems.
Q. How does the spiro[3.3]heptane core influence physicochemical properties compared to piperidine?
- Methodological Answer : The spirocyclic framework reduces ring strain and increases three-dimensionality, improving metabolic stability and solubility. Key differences include:
Property | Piperidine | 2-Azaspiro[3.3]heptane |
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Ring Strain | Moderate | Low |
Solubility (LogP) | Higher lipophilicity | Improved aqueous solubility |
Conformational Flexibility | High | Restricted |
These properties make spirocycles superior bioisosteres for drug design, particularly in CNS-targeting molecules .
Q. What analytical techniques are critical for validating the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1D H/C NMR and 2D techniques (COSY, HSQC) confirm the spirocyclic framework and hydroxyl/Boc group positions. For example, the deshielded carbonyl signal (~155 ppm) in C NMR verifies Boc protection .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, exact mass 213.1365) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during spirocycle synthesis?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : In photoredox reactions, adjusting temperature and reaction time allows selective formation of syn- or anti-diastereomers. Lower temperatures favor kinetic products (syn), while prolonged heating drives thermodynamic equilibration (anti) .
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., chiral alkenes) or asymmetric catalysts (e.g., Ru-based systems) can enforce stereoselectivity .
Q. What computational tools aid in understanding the reaction mechanism of photoredox spirocycle synthesis?
- Methodological Answer :
- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models energy transfer pathways and transition states. For example, studies show triplet energy transfer from the Ir(III) catalyst to the substrate enables [2+2] cycloaddition .
- Molecular Dynamics (MD) : Simulates solvent effects and steric interactions during cyclization. Polar aprotic solvents (e.g., acetonitrile) stabilize charge-separated intermediates .
Q. How do researchers resolve contradictions in yield or selectivity data across different synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (catalyst loading, light intensity, solvent polarity) identifies optimal conditions. For example, increasing light intensity from 10 mW/cm to 30 mW/cm improves yields by 15% in photoredox reactions .
- Multivariate Analysis : Principal Component Analysis (PCA) correlates reaction variables with outcomes (e.g., solvent hydrophobicity vs. diastereoselectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.